molecular formula C12H19NO2 B2630355 1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol CAS No. 852934-11-3

1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol

Cat. No. B2630355
M. Wt: 209.289
InChI Key: DKTNCPNDCUMXIN-UHFFFAOYSA-N
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Description

“1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol” is a chemical compound with the CAS Number: 852934-11-3 . It has a molecular weight of 209.29 . The IUPAC name for this compound is 1-[(2-ethoxybenzyl)amino]-2-propanol .


Molecular Structure Analysis

The InChI code for “1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol” is 1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)9-13-8-10(2)14/h4-7,10,13-14H,3,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

“1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol” is a powder .

Scientific Research Applications

Synthesis and Crystal Structure

The compound 1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol has been a subject of various research studies focusing on its synthesis, crystal structure, and potential applications. One study discusses the synthesis and crystal structure of a similar compound, 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, derived from a condensation reaction involving a structurally related compound, 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol. This research underscores the complex molecular interactions and structural intricacies of such compounds (Rivera, Ríos-Motta, & Bolte, 2022).

Enzymatic Resolution and Asymmetric Synthesis

In the realm of asymmetric synthesis, 1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol's derivatives have been utilized. One study delves into the enzymatic resolution of chiral 1,3-amino alcohols, specifically exploring the transesterification of 3-amino-3-phenylpropan-1-ol derivatives using Candida antarctica lipase A. This process is pivotal in producing valuable intermediates for synthesizing compounds like (S)-dapoxetine, highlighting the compound's utility in synthesizing therapeutically relevant molecules (Torre, Gotor‐Fernández, & Gotor, 2006).

Antimicrobial and Antioxidant Properties

A series of new aminopropanols, including derivatives of 1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol, have been synthesized and analyzed for their biological properties. Some of these synthesized compounds have demonstrated moderate antibacterial activity, and certain hydrochlorides exhibit high antioxidant activity, indicating potential applications in the development of new antimicrobial and antioxidant agents (Гаспарян et al., 2011).

Chemical Analysis and Computational Studies

Chemical analysis and computational studies of similar compounds, such as cathinones, have provided insights into their structural characteristics. Through methods like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction, these studies offer a deeper understanding of the molecular structure and interactions of related compounds, laying the groundwork for further exploration of 1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol and its derivatives (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Safety And Hazards

The safety information available indicates that “1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol” is classified under GHS05 and GHS07 pictograms . The signal word for this compound is “Danger” and it has associated hazard statements .

properties

IUPAC Name

1-[(2-ethoxyphenyl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)9-13-8-10(2)14/h4-7,10,13-14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTNCPNDCUMXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol

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